トリエチルホスフィン(6,6,7,7,8,8,8-ヘプタフルオロ-2,2-ジメチル-3,5-オクタネジオネート)銀(I)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

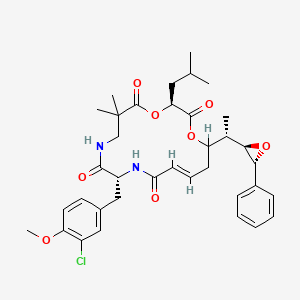

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is a yellow low-melting solid . It is also known as Ag(C3F7COCHCOC4H9)P(CH2CH3)3 . It is insoluble in water .

Synthesis Analysis

This compound is used as a precursor for the chemical vapor deposition of silver films . It is also a useful starting material for the atomic layer deposition of silver thin films at growth temperatures of 120-150°C .Molecular Structure Analysis

The molecular formula of this compound is C10H10AgF7O2.C6H15P . It has a molecular weight of 521.20 . The exact mass is 521.061 g/mol .Physical And Chemical Properties Analysis

This compound is a yellow low-melting solid . It has a density of 1.623 g/cm³ . It is insoluble in water .科学的研究の応用

化学気相成長 (CVD) による銀薄膜の形成

トリエチルホスフィン(6,6,7,7,8,8,8-ヘプタフルオロ-2,2-ジメチル-3,5-オクタネジオネート)銀(I): は、CVD プロセスにおける前駆体として役立ちます . この技術は、電子機器および光学機器に不可欠な、さまざまな基板上に高純度の銀薄膜を堆積させるために不可欠です。 この化合物は、その揮発性と反応性により、銀層を制御して堆積させることができます。

原子層堆積 (ALD) による銀薄膜の形成

この化合物は、プラズマ活性化水素と組み合わせて、ALD における貴重な材料です。 ナノスケールデバイスの製造に重要な、120-150°C の温度範囲で、超薄膜の銀薄膜の成長を促進します .

有機金属錯体の合成

この化合物は、有機金属錯体の合成に使用されており、配位化学の研究において重要であり、触媒から材料科学まで幅広い用途があります .

医薬品研究

医薬品研究において、この化合物は、複雑な分子の合成における触媒または試薬として使用できます。 そのユニークな特性は、新規医薬品や治療薬の開発に役立つ可能性があります .

LED 製造

トリエチルホスフィン(6,6,7,7,8,8,8-ヘプタフルオロ-2,2-ジメチル-3,5-オクタネジオネート)銀(I) の有機金属特性により、LED の製造に適しています。 この化合物は、銀含有化合物の堆積を正確に制御する必要があるプロセスで使用できます .

材料科学研究

この化合物は、材料科学研究において不可欠であり、特に電気的、磁気的、または光学的特性がユニークな新素材の開発において不可欠です。 薄膜堆積におけるその応用は、高度な機能性材料を作成するために特に重要です .

Safety and Hazards

作用機序

Target of Action

Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is primarily used as a precursor for the chemical vapor deposition (CVD) of silver films . The primary target of this compound is the substrate on which the silver film is to be deposited.

Mode of Action

The compound interacts with its target (the substrate) through a process known as chemical vapor deposition. In this process, the compound is vaporized and reacts on the surface of the substrate to form a thin film of silver. The exact nature of the interaction and the resulting changes depend on the specific conditions of the deposition process, such as temperature and pressure .

Biochemical Pathways

Instead, it participates in physical and chemical processes to deposit silver films on substrates .

Result of Action

The result of the action of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is the formation of thin silver films. These films are essential for various electronic applications, such as conductive layers in semiconductor devices and components .

特性

IUPAC Name |

(Z)-6,6,7,7,8,8,8-heptafluoro-5-hydroxy-2,2-dimethyloct-4-en-3-one;silver;triethylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,19H,1-3H3;4-6H2,1-3H3;/b6-4-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYWZMHJSXPSEI-XFUGJFOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CC(C)(C)C(=O)C=C(C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCP(CC)CC.CC(C)(C)C(=O)/C=C(/C(C(C(F)(F)F)(F)F)(F)F)\O.[Ag] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26AgF7O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165461-74-5 |

Source

|

| Record name | Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the choice of plasma gas influence the growth rate and morphology of silver films deposited using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) as a precursor in plasma-enhanced ALD?

A: Research indicates that using ammonia (NH3) plasma instead of hydrogen (H2) plasma with the Ag(fod)(PEt3) precursor significantly impacts both the growth rate and morphology of the deposited silver films. [, ] Specifically, the growth rate was observed to be six times higher with NH3 plasma compared to H2 plasma. [] This difference is attributed to the enhanced reactivity of NH3 plasma with the precursor. Additionally, films grown using NH3 plasma exhibited a denser structure with smaller particle sizes compared to the larger, less dense particles observed in films grown using H2 plasma. [] This difference in morphology can be crucial for applications requiring smooth and conductive silver films, such as in microelectronics.

Q2: What are the advantages of using Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) in the context of low-temperature ALD processes for silver thin films?

A: While Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has been successfully utilized in ALD processes, its relatively low growth rate necessitates higher deposition temperatures to achieve conductive silver films. This limits its applicability in temperature-sensitive substrates. [] Newer alternatives like N-heterocyclic carbene-based silver amide precursors show significantly higher growth rates even at lower temperatures, making them more suitable for a broader range of applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)

![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)